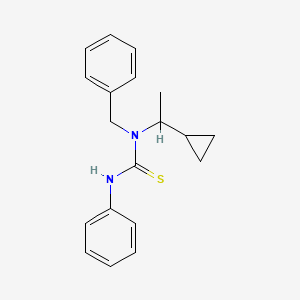

N-benzyl-N-(1-cyclopropylethyl)-N'-phenylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-N-(1-cyclopropylethyl)amine” is a chemical compound with the CAS Number: 133612-01-8 . It has a molecular weight of 175.27 and is typically stored at room temperature . It is usually in liquid form .

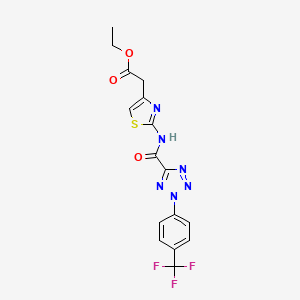

Molecular Structure Analysis

The molecular formula of “N-benzyl-N-(1-cyclopropylethyl)amine” is C12H17N . It contains a total of 30 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, and 1 Nitrogen atom .Physical And Chemical Properties Analysis

“N-benzyl-N-(1-cyclopropylethyl)amine” has a molecular weight of 175.27 . It is typically stored at room temperature and is usually in liquid form .Scientific Research Applications

Structural and Vibrational Characterization N-benzyl-N-(1-cyclopropylethyl)-N'-phenylthiourea and its derivatives have been extensively studied for their structural, vibrational, and electronic properties. A study by Lestard et al. (2015) on a closely related thiourea derivative, 1-benzyl-3-furoyl-1-phenylthiourea, highlights the compound's unique U-shape conformation, intramolecular hydrogen bonding, and non-linear optical (NLO) behavior. These properties are essential for understanding the compound's potential applications in material science and molecular electronics (Lestard et al., 2015).

Anion Binding and Hydrogen Bonding Thiourea derivatives, including this compound, have been investigated for their ability to form hydrogen bonds and bind anions. Liu and Jiang (2008) demonstrated that N-benzamido-N'-benzoylthioureas could bind strongly to anions despite the presence of intramolecular hydrogen bonds, suggesting potential uses as anion receptors or organocatalysts (Liu & Jiang, 2008).

Catalysis and Asymmetric Synthesis The synthesis and characterization of chiral ligands and their applications in asymmetric synthesis have been a significant area of research. Sheeba et al. (2014) investigated chiral Ru(II) complexes with acylthiourea ligands for the efficient asymmetric transfer hydrogenation of ketones. This study indicates the potential of this compound derivatives in catalysis and asymmetric synthesis (Sheeba et al., 2014).

Antimicrobial and Antipathogenic Properties The antimicrobial and antipathogenic activities of thiourea derivatives are crucial for developing new therapeutic agents. Limban et al. (2011) synthesized and tested acylthioureas for their interaction with bacterial cells, demonstrating significant activity against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the therapeutic potential of this compound derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Thermal Stabilization and Material Science In material science, this compound derivatives have been explored as thermal stabilizers. Sabaa et al. (2003) investigated N-Benzoyl-N'-p-substituted phenylthiourea derivatives as thermal stabilizers for rigid PVC, revealing their potential to improve the material's stability under thermal stress (Sabaa et al., 2003).

Safety and Hazards

properties

IUPAC Name |

1-benzyl-1-(1-cyclopropylethyl)-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2S/c1-15(17-12-13-17)21(14-16-8-4-2-5-9-16)19(22)20-18-10-6-3-7-11-18/h2-11,15,17H,12-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBGSSUAQFXIQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N(CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2723995.png)

![N-(2-ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2723997.png)

![2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2724000.png)

![4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2724008.png)

![9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2724010.png)